(3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid (3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18790537
InChI: InChI=1S/C8H10BFO3S/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4,11-12H,1-2H3
SMILES:
Molecular Formula: C8H10BFO3S
Molecular Weight: 216.04 g/mol

(3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid

CAS No.:

VCID: VC18790537

Molecular Formula: C8H10BFO3S

Molecular Weight: 216.04 g/mol

* For research use only. Not for human or veterinary use.

(3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid -

Description

(3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid is an organoboron compound, characterized by a boronic acid functional group attached to a phenyl ring that is further substituted with fluorine, methoxy, and methylthio groups. This compound is notable for its utility in organic synthesis, particularly in forming carbon-carbon bonds through cross-coupling reactions like the Suzuki-Miyaura coupling reaction.

Synthesis and Chemical Reactions

The synthesis of (3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid typically involves multi-step organic reactions. A common synthetic route is through the Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or ester in the presence of a palladium catalyst and a base.

Synthesis Steps:

  • Starting Materials: Aryl halides, boron reagents.

  • Catalyst and Conditions: Palladium catalyst, base, appropriate solvents.

  • Purification: Recrystallization or chromatography.

Applications and Research Findings

(3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid is used in various research applications, particularly in medicinal chemistry and organic synthesis. It acts as a versatile reagent in biochemical assays and drug design, where it can inhibit enzymes or modulate biological pathways by forming reversible covalent bonds with diols and other nucleophiles.

Applications:

  • Medicinal Chemistry: Inhibiting enzymes or modulating biological pathways.

  • Organic Synthesis: Forming carbon-carbon bonds through cross-coupling reactions.

Comparison with Similar Compounds

Other boronic acids, such as (3-Fluoro-6-methoxy-2-methylphenyl)boronic acid and (3-Fluoro-4-formylphenylboronic acid), share similar properties and applications but differ in their substituents and specific uses.

Comparison Table:

CompoundMolecular FormulaMolecular WeightSubstituents
(3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acidNot explicitly providedApproximately 216.23 g/molFluorine, Methoxy, Methylthio
(3-Fluoro-6-methoxy-2-methylphenyl)boronic acidNot explicitly providedNot specifiedFluorine, Methoxy, Methyl
(3-Fluoro-4-formylphenylboronic acid)C7H6BFO3167.93 g/molFluorine, Formyl
Product Name (3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid
Molecular Formula C8H10BFO3S
Molecular Weight 216.04 g/mol
IUPAC Name (3-fluoro-6-methoxy-2-methylsulfanylphenyl)boronic acid
Standard InChI InChI=1S/C8H10BFO3S/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4,11-12H,1-2H3
Standard InChIKey BUSBJWCRRYCNRO-UHFFFAOYSA-N
Canonical SMILES B(C1=C(C=CC(=C1SC)F)OC)(O)O
PubChem Compound 164891565
Last Modified Aug 11 2024

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